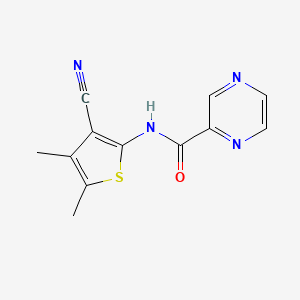

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7-8(2)18-12(9(7)5-13)16-11(17)10-6-14-3-4-15-10/h3-4,6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQODUYMIYEKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant activity against breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide | MCF-7 | 15.0 |

Anti-inflammatory Properties

In silico molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The structural features of the compound allow it to interact effectively with the enzyme's active site, potentially leading to reduced inflammation .

Synthesis Methodologies

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide involves straightforward chemical transformations using readily available reagents. The two-stage synthesis process typically includes:

- Formation of the thiophene ring.

- Introduction of the pyrazine and carboxamide functionalities.

This method is advantageous for producing derivatives with varied biological activities by modifying substituents on the pyrazine or thiophene rings.

Organic Electronics

The unique electronic properties of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics is essential for these applications.

Case Study 1: Anticancer Activity Evaluation

A series of synthesized derivatives were tested against various cancer cell lines to assess their cytotoxicity. The results indicated that certain modifications to the compound significantly enhanced its anticancer efficacy compared to standard treatments .

Case Study 2: Inflammatory Response Modulation

In a study focusing on anti-inflammatory properties, researchers utilized molecular docking simulations to predict the binding affinity of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide with 5-lipoxygenase. The results suggested promising anti-inflammatory potential that warrants further experimental validation .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit enzymes like RecBCD and AddAB, which are involved in DNA repair processes . The compound likely exerts its effects by binding to the active sites of these enzymes, thereby preventing their normal function.

Comparison with Similar Compounds

Insecticidal Pyridine/Thiophene Derivatives

Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized analog (Compound 3) exhibit potent insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid. These derivatives incorporate pyridine or thieno[2,3-b]pyridine cores, differing from the pyrazine-thiophene scaffold of the target compound. The styryl substituents in these analogs likely enhance π-π stacking interactions with insect neuronal targets, whereas the pyrazine carboxamide in the target compound may prioritize different binding mechanisms .

Key Differences :

- Structural: Pyridine/thienopyridine vs. pyrazine-thiophene.

- Activity : Broad-spectrum insecticidal vs. antibacterial.

- Substituent Effects: Styryl groups (lipophilic) vs. cyano-dimethyl (electronic modulation).

NMDA Receptor Antagonists: MPX-004 and MPX-007

MPX-004 and MPX-007 are pyrazine-carboxamide derivatives with sulfonamide and thiazole substituents. In contrast, N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide lacks the sulfonamide-thiazole pharmacophore critical for NMDA receptor binding, suggesting divergent therapeutic applications (antibacterial vs. neuropsychiatric) .

Selectivity Data :

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| MPX-004 | GluN2A | 79 nM | >1000x vs. GluN2B/D |

| Target Compound | Bacterial Enzymes | Not Reported | N/A |

Antimycobacterial Pyrazinecarboxamides

A series of 5-alkylamino-N-phenylpyrazine-2-carboxamides (e.g., Compounds 7b–7f) showed antimycobacterial activity. These derivatives feature alkylamino chains (butyl to octyl) on the pyrazine ring, enhancing lipophilicity and membrane permeability.

Structural-Activity Relationship (SAR) :

- Alkyl Chain Length : Longer chains (e.g., octyl in 7f ) correlate with increased lipophilicity but reduced crystallinity (lower melting points: 239.7–242.4°C).

- Target Compound: Cyano-dimethylthiophene improves electronic effects but may hinder membrane penetration.

Abiotic Elicitors in Plant Cultures

N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide and its 5-tert-butyl analog act as abiotic elicitors, enhancing flavonolignan production in Silybum marianum callus cultures. The iodine and methyl substituents on the phenyl ring enhance lipophilicity, facilitating uptake into plant cells. In contrast, the target compound’s thiophene moiety may reduce bioavailability in plant systems due to higher hydrophobicity .

Thiazole- and Piperazine-Modified Analogs

- N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide: Features a thiazole ring with methoxy groups (Molecular Weight: 342.4 g/mol, XLogP3: 1.9). The dimethoxy groups enhance solubility compared to the target compound’s cyano-dimethylthiophene .

- N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Incorporates a piperazine group, likely targeting neurological pathways rather than bacterial enzymes .

Critical Analysis of Substituent Effects

- Cyano Group: Enhances hydrogen bonding and electronic withdrawal, improving enzyme inhibition (e.g., bacterial helicases) .

- Alkyl Chains : Increase lipophilicity but may reduce target specificity (e.g., antimycobacterial compounds 7b–7f ) .

- Halogenated Aromatics : Improve bioavailability and receptor binding (e.g., MPX-004’s 3-chloro-4-fluorophenyl group) .

- Thiophene vs.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in drug development.

Synthesis of the Compound

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide involves a multi-step process that utilizes readily available reagents. The compound was synthesized following a two-stage protocol that included the preparation of key intermediates and subsequent coupling reactions. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .

1. Anti-inflammatory Properties

One of the most significant biological activities observed for N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide is its potential as an anti-inflammatory agent. Molecular docking studies have indicated that this compound acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity to 5-LOX was found to be substantially higher than that for cyclooxygenase-2 (COX-2), suggesting a selective mechanism of action .

Table 1: Binding Affinities and Mechanism of Action

| Target Enzyme | Binding Affinity (kcal/mol) | Mechanism |

|---|---|---|

| 5-lipoxygenase | -9.5 | Inhibition |

| COX-2 | -6.0 | Weak Binding |

2. Antioxidant Activity

In addition to anti-inflammatory effects, preliminary studies have suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide exhibits antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various chronic diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vitro Studies : Research demonstrated that treatment with N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide reduced pro-inflammatory cytokines in human cell lines, indicating its potential utility in treating inflammatory diseases.

- In Vivo Studies : Animal models treated with this compound showed reduced symptoms of inflammation and oxidative stress markers compared to control groups, supporting its therapeutic potential .

The mechanisms through which N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Selective Inhibition : The compound selectively inhibits 5-lipoxygenase through specific interactions with amino acid residues in the enzyme's active site, leading to decreased leukotriene production.

- Antioxidant Pathways : It may enhance endogenous antioxidant defenses by upregulating key enzymes involved in the antioxidant response .

Q & A

Q. What are the optimized synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide, and how are reaction conditions controlled?

The synthesis of pyrazine-carboxamide derivatives typically involves coupling pyrazine-2-carboxylic acid with substituted thiophene amines. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like 1,10-carbonyldiimidazole (CDI) in solvents such as 1,2-dichloroethane under reflux to form an active intermediate .

- Amide bond formation : React the activated acid with 3-cyano-4,5-dimethylthiophen-2-amine under controlled temperature (reflux) and inert atmosphere to minimize side reactions .

- Purification : Column chromatography (SiO₂, chloroform eluent) and recrystallization (ethanol) yield high-purity products .

Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the thiophene and pyrazine rings, confirming regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) in crystalline forms .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Test against bacterial targets (e.g., Mycobacterium tuberculosis) at concentrations ≥32 μg/mL to determine minimum inhibitory concentrations (MICs) .

- Enzyme inhibition : Evaluate activity against bacterial DNA helicases (e.g., RecBCD) or human enzymes like monoamine oxidase B (MAO-B) using kinetic assays (IC₅₀ values) .

Advanced Research Questions

Q. What computational strategies are used to model the compound’s electronic properties and binding interactions?

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity .

- Molecular docking : Simulate interactions with targets like MAO-B (PDB: 3HEM) using AutoDock Vina, focusing on hydrogen bonds and π-π stacking .

- MD simulations : Assess stability of ligand-protein complexes in solvated environments (e.g., GROMACS) over 100-ns trajectories .

Q. How do structural modifications influence bioactivity?

- Electron-withdrawing groups : The 3-cyano group on the thiophene ring enhances electrophilicity, improving enzyme inhibition (e.g., IC₅₀ of 0.78 µM for MAO-B) .

- Steric effects : 4,5-Dimethyl substituents on thiophene reduce conformational flexibility, increasing selectivity for bacterial helicases over human homologs .

- Pyrazine ring substitution : Adding methoxy groups alters solubility and pharmacokinetics (e.g., logP optimization) .

Q. What crystallographic data reveal intermolecular interactions critical for stability?

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.8–3.1 Å) between pyrazine and thiophene moieties stabilize planar conformations .

- π-π stacking : Offset interactions (3.4–3.6 Å) between aromatic rings drive columnar packing in crystals .

- Solvent interactions : Methanol or water molecules in the lattice form O–H⋯O hydrogen bonds, influencing polymorphism .

Q. How are selectivity indices (SI) calculated during preclinical validation?

- Cytotoxicity assays : Measure CC₅₀ (50% cytotoxic concentration) in mammalian cell lines (e.g., HEK293) .

- SI formula : SI = CC₅₀ / MIC. Compounds with SI >10 advance to in vivo testing (e.g., antitubercular derivatives) .

Q. What synthetic challenges arise during scale-up, and how are they addressed?

- Low yields : Microwave-assisted synthesis reduces reaction times (minutes vs. hours) and improves efficiency .

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Purification bottlenecks : Switch from column chromatography to continuous flow crystallization for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.